N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide - 877633-26-6

N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide

Catalog Number: EVT-3544862
CAS Number: 877633-26-6
Molecular Formula: C24H33FN4O5
Molecular Weight: 476.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Compound Description: 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) is a novel inhibitor of equilibrative nucleoside transporters (ENTs) with greater selectivity for ENT2 over ENT1. [] It acts as an irreversible, non-competitive inhibitor by reducing the Vmax of uridine uptake in ENT1 and ENT2 without affecting the Km. []

Relevance: FPMINT shares the core 2-fluorophenylpiperazine moiety with the target compound, N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide. [] This structural similarity suggests potential shared pharmacological properties related to ENT inhibition.

Compound 3c

Compound Description: Compound 3c is an analogue of FPMINT with a modified aromatic ring structure. [] It demonstrates potent inhibition of ENT1 and ENT2, acting as an irreversible, non-competitive inhibitor like FPMINT. [] Molecular docking analysis suggests a different binding site for compound 3c in ENT1 compared to conventional inhibitors. []

Relevance: Similar to FPMINT, compound 3c shares the 2-fluorophenylpiperazine core with N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide. [] This shared structural feature, alongside the potent ENT inhibition exhibited by both compound 3c and FPMINT, suggests potential shared biological activity with the target compound.

7-(4-(2-(3-chlorobenzyloxyimino)-2-(furan-2-yl)ethyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (6b)

Compound Description: 7-(4-(2-(3-chlorobenzyloxyimino)-2-(furan-2-yl)ethyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (6b) is an N-piperazinyl quinolone derivative. [] It exhibits significant cytotoxic activity against human breast tumor cell lines. []

Relevance: Compound 6b shares the furan-2-yl-ethyl-piperazine moiety with the target compound, N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide. [] The presence of this common substructure suggests potential shared chemical and biological properties.

2-(furan-2-yl)7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

Compound Description: 2-(furan-2-yl)7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant) is an adenosine A2a receptor antagonist. [] It has been investigated in phase III clinical trials for the treatment of Parkinson's disease. []

Relevance: Preladenant shares the furan-2-yl group and piperazine ring with the target compound, N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide. [] This structural similarity, alongside Preladenant's role as an A2a receptor antagonist, suggests the target compound might also possess activity at adenosine receptors.

(2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine (I)

Compound Description: (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine (I) is a flexible piperidine molecule that serves as a lead compound in the development of dopamine transporter (DAT) inhibitors. []

Relevance: Compound I incorporates a 4-fluorobenzylpiperidine moiety, which, although arranged differently, shares structural similarity with the 2-fluorophenylpiperazine present in N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide. [] This common structural motif, coupled with Compound I's activity at the DAT, suggests the target compound might also interact with monoamine transporters.

cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues

Compound Description: cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues represent a series of conformationally constrained 3,6-disubstituted piperidine derivatives. [] These molecules are designed based on the lead compound (I) and are investigated for their affinity at dopamine, serotonin, and norepinephrine transporters. []

Relevance: Although these analogues exhibit a different core structure, their development as structurally constrained versions of Compound I, which shares a structural motif with the target compound, N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide, highlights the significance of the fluorobenzylpiperidine/fluorophenylpiperazine motif in interacting with monoamine transporters. []

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide. [, ] It displays significant cytotoxic activity against the human glioblastoma U-87 cell line. [, ]

Relevance: This compound features a 4-fluorophenyl group, highlighting the recurrent use of this motif in medicinal chemistry. [, ] While the overall structure differs significantly from N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide, the presence of the 4-fluorophenyl group suggests the target compound might also exhibit biological activity related to its fluorinated aromatic ring.

Norfloxacin

Compound Description: Norfloxacin is a quinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV. []

Relevance: Although Norfloxacin differs significantly in structure from N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide, it exemplifies the use of fluoro-substituted aromatic rings in medicinal chemistry, particularly for antibacterial applications. [] This emphasizes the potential importance of the 2-fluorophenyl group in the target compound's biological activity.

Dialkyl 1-(fluorophenyl)piperazin-4-ylmethyl phosphonates (3a-f), Diethyl 2-[1-(fluorophenyl)piperazin-4-yl]-ethyl phosphonates (4a,b), Diethyl 3-[1-(4-fluorophenyl)-piperazin-4-yl]-propyl phosphonate (5), and Di[1-(fluorophenyl)piperazin-4-yl]methanes (6a,b)

Compound Description: These compounds, synthesized as part of a study on serotonin receptor interactions, all share a 1-(fluorophenyl)piperazin-4-yl moiety. [] They were evaluated for their affinity for serotonin 5-HT1A, 5-HT6, and 5-HT7 receptors and demonstrated moderate interactions. []

Relevance: These compounds highlight the recurrent use of the fluorophenylpiperazine structure in medicinal chemistry, particularly for targeting serotonin receptors. [] The direct structural similarity between the 1-(fluorophenyl)piperazin-4-yl moiety in these compounds and the 2-fluorophenylpiperazine in N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide suggests the target compound might also possess affinity for serotonin receptors.

MK-0448

Compound Description: MK-0448 (N-{6-[(1S)-1-(4-fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide) is a selective blocker of the Kv1.5 channel. [] It has been developed for the treatment of atrial fibrillation (AF). [] MK-0448 blocks the Kv1.5 current and alters human right atrial action potentials in a manner dependent on the presence of sinus rhythm or atrial fibrillation. []

Relevance: MK-0448 features a 4-fluorophenyl group, demonstrating the continued relevance of this structural element in designing drugs targeting various biological pathways. [] While its structure differs significantly from N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide, the shared presence of a fluorophenyl group underscores the potential significance of this motif in the target compound's biological activity.

(R)-N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (16p, AMG 628)

Compound Description: (R)-N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (16p, AMG 628) is a potent transient receptor potential vanilloid 1 (TRPV1) antagonist. [] It exhibits excellent aqueous solubility and a reduced half-life compared to its predecessor, AMG 517. [] Compound 16p effectively blocks TRPV1-mediated physiological responses in vivo, reducing thermal hyperalgesia in rats. []

Relevance: Compound 16p features a 4-fluorophenylethylpiperazine moiety, highlighting the relevance of this structure in the development of TRPV1 antagonists. [] While the overall structure differs from N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide, the shared presence of a fluorophenyl-substituted piperazine ring suggests potential overlap in their biological activities, particularly related to TRPV1 antagonism.

Properties

CAS Number

877633-26-6

Product Name

N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide

IUPAC Name

N'-(2,2-diethoxyethyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide

Molecular Formula

C24H33FN4O5

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C24H33FN4O5/c1-3-32-22(33-4-2)17-27-24(31)23(30)26-16-20(21-10-7-15-34-21)29-13-11-28(12-14-29)19-9-6-5-8-18(19)25/h5-10,15,20,22H,3-4,11-14,16-17H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

VQUIGAFIUWSBSH-UHFFFAOYSA-N

SMILES

CCOC(CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F)OCC

Canonical SMILES

CCOC(CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.